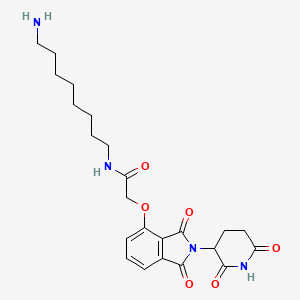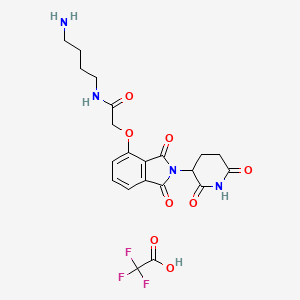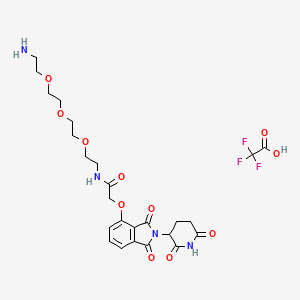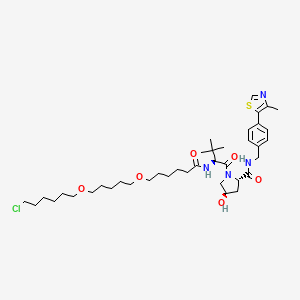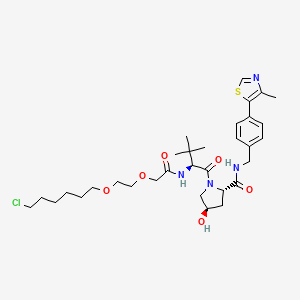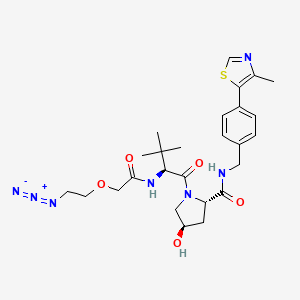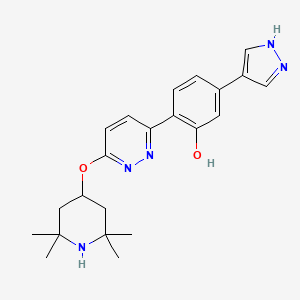
Branaplam
Vue d'ensemble
Description
Branaplam, également connu sous ses codes de développement LMI070 et NVS-SM1, est un dérivé de la pyridazine qui a été étudié comme médicament expérimental. Il a été initialement développé par Novartis pour traiter l'amyotrophie spinale (SMA) et a ensuite été étudié pour son potentiel dans le traitement de la maladie de Huntington. This compound agit en augmentant la quantité de protéine motoneurone de survie fonctionnelle produite par le gène SMN2 en modifiant son motif d'épissage .
Méthodes De Préparation
La préparation de Branaplam implique plusieurs voies synthétiques et conditions réactionnelles. Le composé est synthétisé par une série de réactions chimiques qui comprennent la formation de polymorphes cristallins, de sels et d'états solides. Les procédés de préparation sont détaillés dans des brevets tels que les brevets américains. 8 729 263 et 9 545 404, qui décrivent la synthèse du chlorhydrate de this compound . Les méthodes de production industrielle se concentrent sur l'optimisation du rendement et de la pureté, impliquant souvent des techniques avancées en chimie organique et en fabrication pharmaceutique.
Analyse Des Réactions Chimiques
Branaplam subit différents types de réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs et conditions courants utilisés dans ces réactions comprennent les solvants organiques, les catalyseurs et des réglages spécifiques de température et de pression. Les principaux produits formés à partir de ces réactions sont généralement des intermédiaires qui conduisent à l'ingrédient pharmaceutique actif final. Une analyse chimique détaillée et des mécanismes réactionnels sont essentiels pour comprendre la stabilité et l'efficacité de this compound .
Applications de la recherche scientifique
This compound a été largement étudié pour ses applications dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En chimie, il sert de composé modèle pour étudier les modulateurs d'épissage. En biologie et en médecine, this compound a montré une promesse dans le traitement de maladies génétiques telles que l'amyotrophie spinale et la maladie de Huntington en modulant l'épissage de l'ARN et en réduisant les niveaux de protéines mutantes . Sa capacité à traverser la barrière hémato-encéphalique en fait un candidat précieux pour la recherche neurologique.
Mécanisme d'action
This compound exerce ses effets en modulant l'épissage de l'ARN pré-messager, ciblant spécifiquement le gène SMN2 dans l'amyotrophie spinale et le gène HTT dans la maladie de Huntington. En favorisant l'inclusion d'un pseudo-exon dans l'ARN primaire, this compound réduit les niveaux de protéines mutantes, atténuant ainsi les symptômes de ces maladies . Les cibles moléculaires et les voies impliquées comprennent la machinerie d'épissage et diverses protéines de liaison à l'ARN qui régulent l'expression des gènes .
Applications De Recherche Scientifique
Branaplam has been extensively studied for its applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying splicing modulators. In biology and medicine, this compound has shown promise in treating genetic disorders such as spinal muscular atrophy and Huntington’s disease by modulating RNA splicing and reducing the levels of mutant proteins . Its ability to cross the blood-brain barrier makes it a valuable candidate for neurological research.
Mécanisme D'action
Branaplam exerts its effects by modulating the splicing of pre-mRNA, specifically targeting the SMN2 gene in spinal muscular atrophy and the HTT gene in Huntington’s disease. By promoting the inclusion of a pseudoexon in the primary transcript, this compound reduces the levels of mutant proteins, thereby alleviating the symptoms of these diseases . The molecular targets and pathways involved include the splicing machinery and various RNA-binding proteins that regulate gene expression .
Comparaison Avec Des Composés Similaires
Branaplam est unique dans sa capacité à moduler l'épissage de l'ARN par un mécanisme de petite molécule. Des composés similaires comprennent le nusinersen, un oligonucléotide antisens qui cible également le gène SMN2, et le risdiplam, un autre modulateur d'épissage de petite molécule approuvé pour le traitement de l'amyotrophie spinale . Alors que le nusinersen nécessite une administration intrathécale, this compound et le risdiplam sont disponibles par voie orale, offrant une voie d'administration plus pratique. Les mécanismes distincts et les profils thérapeutiques de ces composés mettent en évidence la polyvalence et le potentiel des thérapies ciblant l'ARN dans le traitement des maladies génétiques .
Propriétés
IUPAC Name |
5-(1H-pyrazol-4-yl)-2-[6-(2,2,6,6-tetramethylpiperidin-4-yl)oxypyridazin-3-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O2/c1-21(2)10-16(11-22(3,4)27-21)29-20-8-7-18(25-26-20)17-6-5-14(9-19(17)28)15-12-23-24-13-15/h5-9,12-13,16,27-28H,10-11H2,1-4H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STWTUEAWRAIWJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)OC2=NN=C(C=C2)C3=C(C=C(C=C3)C4=CNN=C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801337133 | |
| Record name | Branaplam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801337133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1562338-42-4 | |
| Record name | LMI 070 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1562338-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Branaplam [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1562338424 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Branaplam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14918 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Branaplam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801337133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BRANAPLAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P12R69543A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
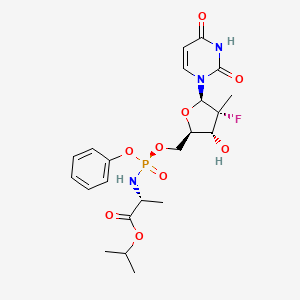
![7-Hydroxy-6-methoxy-3-[2-(2-methoxyethoxy)ethyl]-4-methyl-2-oxochromene-8-carbaldehyde](/img/structure/B560576.png)
